molecular formula C20H26N2O3 B11324679 N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11324679
M. Wt: 342.4 g/mol
InChI Key: QZRPHSUXKINSIH-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the phenoxyacetamide moiety: This step involves the reaction of the intermediate with 2-methylphenoxyacetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan and pyrrolidine rings, along with the phenoxyacetamide moiety, make it a versatile compound for various applications.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C20H26N2O3/c1-15-7-3-4-8-18(15)24-14-20(23)21-13-17(22-11-5-6-12-22)19-10-9-16(2)25-19/h3-4,7-10,17H,5-6,11-14H2,1-2H3,(H,21,23)

InChI Key

QZRPHSUXKINSIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(O2)C)N3CCCC3

Origin of Product

United States

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